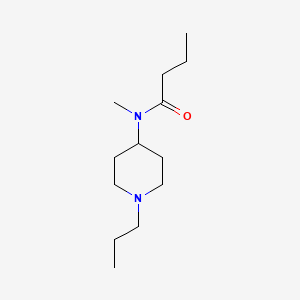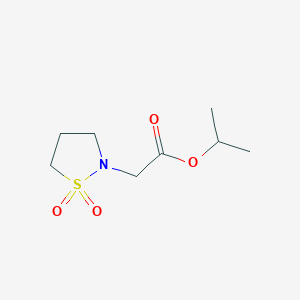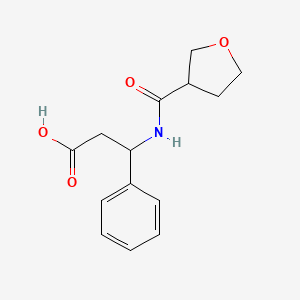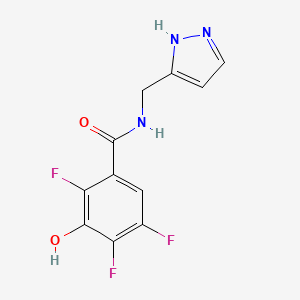
N-methyl-N-(1-propylpiperidin-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(1-propylpiperidin-4-yl)butanamide, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. MPBP has been widely studied due to its potential applications in scientific research.
科学研究应用
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been used in scientific research as a tool to study various aspects of the nervous system. It has been shown to bind to and activate the sigma-1 receptor, which is involved in modulating neuronal activity and neurotransmitter release. This compound has also been used as a tracer in positron emission tomography (PET) studies to investigate the distribution and binding of sigma-1 receptors in the brain.
作用机制
N-methyl-N-(1-propylpiperidin-4-yl)butanamide binds to the sigma-1 receptor with high affinity and acts as an agonist, activating downstream signaling pathways. The sigma-1 receptor is involved in regulating calcium homeostasis, modulating ion channel activity, and regulating the release of neurotransmitters. This compound has been shown to enhance the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation and reward processing.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, suggesting a stimulant-like effect. This compound has also been shown to produce anxiolytic and antidepressant-like effects, possibly through its modulation of the sigma-1 receptor and downstream signaling pathways.
实验室实验的优点和局限性
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has several advantages as a research tool, including its high affinity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments. This compound has been shown to produce dose-dependent toxicity and can induce seizures at high doses. Additionally, there is limited information available on the long-term effects of this compound on the nervous system.
未来方向
There are several potential future directions for research on N-methyl-N-(1-propylpiperidin-4-yl)butanamide. One area of interest is its potential use as a therapeutic agent for the treatment of neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by this compound and its effects on neurotransmitter release and calcium homeostasis. Finally, more research is needed to investigate the long-term effects of this compound on the nervous system and its potential for abuse and addiction.
合成方法
N-methyl-N-(1-propylpiperidin-4-yl)butanamide can be synthesized through a multi-step process involving the reaction of 4-piperidone with propylamine, followed by N-methylation with methyl iodide. The resulting product is then subjected to a reductive amination reaction with 4-butanal to yield this compound.
属性
IUPAC Name |
N-methyl-N-(1-propylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-4-6-13(16)14(3)12-7-10-15(9-5-2)11-8-12/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGYOLOVLSQEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCN(CC1)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)


![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
